[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine [6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Brand Name: Vulcanchem
CAS No.: 1311280-04-2
VCID: VC2710697
InChI: InChI=1S/C17H14F3N3O/c1-23(2)16-10-13(17(18,19)20)9-14(22-16)11-3-5-12(6-4-11)15-7-8-21-24-15/h3-10H,1-2H3
SMILES: CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NO3)C(F)(F)F
Molecular Formula: C17H14F3N3O
Molecular Weight: 333.31 g/mol

[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

CAS No.: 1311280-04-2

Cat. No.: VC2710697

Molecular Formula: C17H14F3N3O

Molecular Weight: 333.31 g/mol

* For research use only. Not for human or veterinary use.

[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine - 1311280-04-2

Specification

CAS No. 1311280-04-2
Molecular Formula C17H14F3N3O
Molecular Weight 333.31 g/mol
IUPAC Name N,N-dimethyl-6-[4-(1,2-oxazol-5-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C17H14F3N3O/c1-23(2)16-10-13(17(18,19)20)9-14(22-16)11-3-5-12(6-4-11)15-7-8-21-24-15/h3-10H,1-2H3
Standard InChI Key SWAZXNFIXLBZEP-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NO3)C(F)(F)F
Canonical SMILES CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NO3)C(F)(F)F

Introduction

Chemical Properties and Structure

Basic Chemical Information

[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine possesses specific chemical properties that define its identity and behavior. Table 1 compiles the essential chemical information about this compound.

Table 1: Chemical Properties of [6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

PropertyValue
Common Name[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
IUPAC NameN,N-dimethyl-6-[4-(1,2-oxazol-5-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine
CAS Number1311280-04-2
Molecular FormulaC17H14F3N3O
Molecular Weight333.31 g/mol
Standard InChIInChI=1S/C17H14F3N3O/c1-23(2)16-10-13(17(18,19)20)9-14(22-16)11-3-5-12(6-4-11)15-7-8-21-24-15/h3-10H,1-2H3
Commercial PurityNot less than 97%
Physical AppearanceNot specified in available data

The compound contains 17 carbon atoms, 14 hydrogen atoms, 3 nitrogen atoms, 3 fluorine atoms, and 1 oxygen atom, resulting in its empirical formula C17H14F3N3O. The arrangement of these atoms creates a complex three-dimensional structure with multiple potential sites for interaction with biological targets.

Structural Features and Characteristics

The structural composition of [6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine includes several key functional groups that contribute to its chemical behavior and potential biological activities:

  • A pyridine core that serves as the central scaffold of the molecule

  • A trifluoromethyl group at position 4 of the pyridine ring

  • A dimethylamine substituent at position 2 of the pyridine ring

  • A phenyl ring connected at position 6 of the pyridine

  • An isoxazole ring attached to the phenyl group at position 4

These structural elements create a molecule with multiple potential binding modes through hydrogen bonding, π-π stacking interactions, and hydrophobic associations with biological targets. The trifluoromethyl group notably enhances the compound's lipophilicity and metabolic stability, which are desirable properties in drug development contexts. Additionally, the isoxazole ring is known to contribute to the biological activity of many pharmaceutical compounds by providing specific binding interactions with target proteins.

Research Applications

Current Research Utilization

[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine serves primarily as a research tool and pharmaceutical intermediate rather than an end-product medication. Its applications in current research include:

  • As a building block or intermediate in the synthesis of more complex drug candidates

  • In structure-activity relationship studies exploring the influence of specific structural features on biological activity

  • As a reference compound for analytical and comparative studies

  • In preliminary screening for biological activity against various therapeutic targets

The compound's specific structural features, particularly the trifluoromethyl group and isoxazole ring, make it valuable for investigating how these moieties influence drug-like properties such as binding affinity, selectivity, and metabolic stability.

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